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Compound of Interest

Compound Name: Ethyl 2-furanpropionate

Cat. No.: B158936 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C)

Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-furanpropionate. Ethyl 2-
furanpropionate, a key fragrance and flavor compound, presents a distinct spectral signature

that is crucial for its identification and quality control in various applications, including

pharmaceutical and nutraceutical formulations. This document outlines the detailed

experimental protocols for acquiring high-resolution NMR spectra and offers an in-depth

interpretation of the chemical shifts, coupling constants, and signal multiplicities.

Chemical Structure and Atom Numbering
The structural formula of Ethyl 2-furanpropionate is presented below. The numbering of the

carbon and hydrogen atoms is provided to facilitate the assignment of NMR signals discussed

in the subsequent sections.

Figure 1: Chemical structure of Ethyl 2-Furanpropionate with atom numbering.

Experimental Protocols
The following protocols describe the standard methodology for the acquisition and processing

of ¹H and ¹³C NMR spectra.
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Sample Weighing: Approximately 10-20 mg of Ethyl 2-furanpropionate is accurately

weighed for ¹H NMR, and 50-100 mg for ¹³C NMR.

Solvent Selection: The sample is dissolved in approximately 0.6-0.7 mL of a deuterated

solvent, typically Chloroform-d (CDCl₃), which provides a lock signal for the spectrometer

and is largely transparent in the ¹H NMR spectrum.

Internal Standard: A small amount of Tetramethylsilane (TMS) is added as an internal

standard for chemical shift referencing (δ = 0.00 ppm).

Transfer to NMR Tube: The solution is transferred to a 5 mm NMR tube, ensuring a sample

height of 4-5 cm. The tube is then capped to prevent solvent evaporation.

NMR Data Acquisition Workflow
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Figure 2: Workflow for NMR sample preparation, data acquisition, and processing.
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Spectrometer Parameters
Parameter ¹H NMR ¹³C NMR

Spectrometer Frequency 400 MHz 100 MHz

Pulse Program zg30 zgpg30

Solvent CDCl₃ CDCl₃

Temperature 298 K 298 K

Spectral Width -2 to 12 ppm -10 to 220 ppm

Acquisition Time ~ 4 seconds ~ 1-2 seconds

Relaxation Delay 1-5 seconds 2 seconds

Number of Scans 16-32 1024-4096

Data Processing
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a

frequency-domain spectrum using a Fourier transform.

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks

have a pure absorption line shape.

Baseline Correction: A polynomial function is applied to correct the baseline for a flat

appearance.

Referencing: The chemical shift scale is calibrated by setting the TMS signal to 0.00 ppm.

Peak Picking and Integration: The chemical shifts of all peaks are determined, and for ¹H

NMR, the relative area under each peak is integrated.

¹H NMR Spectral Data and Analysis
The ¹H NMR spectrum of Ethyl 2-furanpropionate exhibits characteristic signals

corresponding to the ethyl group and the furanpropionate moiety. The detailed assignments are

provided in the table below.
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Signal
Assignment
(Atom #)

Chemical Shift
(δ) / ppm

Multiplicity
Coupling
Constant (J) /
Hz

Integration

H11 1.25 Triplet (t) 7.1 3H

H1 2.62 Triplet (t) 7.7 2H

H2 2.95 Triplet (t) 7.7 2H

H10 4.14 Quartet (q) 7.1 2H

H6 6.01
Doublet of

doublets (dd)
3.1, 0.8 1H

H5 6.28
Doublet of

doublets (dd)
3.1, 1.9 1H

H3 7.30
Doublet of

doublets (dd)
1.9, 0.8 1H

Analysis of the ¹H NMR Spectrum:

Ethyl Group: The ethyl group gives rise to a characteristic triplet at 1.25 ppm for the methyl

protons (H11) and a quartet at 4.14 ppm for the methylene protons (H10). The triplet

multiplicity of H11 is due to coupling with the two adjacent H10 protons, and the quartet of

H10 is due to coupling with the three adjacent H11 protons, both with a coupling constant of

approximately 7.1 Hz.

Propionate Chain: The two methylene groups of the propionate chain appear as two distinct

triplets. The triplet at 2.95 ppm is assigned to H2, which is adjacent to the furan ring, and the

triplet at 2.62 ppm is assigned to H1, which is adjacent to the carbonyl group. Both signals

show a coupling constant of 7.7 Hz due to their coupling with each other.

Furan Ring: The three protons on the furan ring appear in the aromatic region of the

spectrum. The proton at the 5-position (H3) is the most downfield at 7.30 ppm, appearing as

a doublet of doublets due to coupling with H5 and H6. The proton at the 4-position (H5) at

6.28 ppm is a doublet of doublets due to coupling with H3 and H6. The proton at the 3-
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position (H6) at 6.01 ppm also appears as a doublet of doublets due to coupling with H3 and

H5.

¹³C NMR Spectral Data and Analysis
The proton-decoupled ¹³C NMR spectrum of Ethyl 2-furanpropionate shows nine distinct

signals, corresponding to the nine carbon atoms in the molecule.

Signal Assignment (Atom #) Chemical Shift (δ) / ppm

C11 14.2

C1 24.8

C2 34.5

C10 60.4

C6 105.2

C5 110.1

C3 141.0

C4 155.9

C7 172.5

Analysis of the ¹³C NMR Spectrum:

Aliphatic Carbons: The methyl carbon (C11) of the ethyl group resonates at the most upfield

position, 14.2 ppm. The two methylene carbons of the propionate chain (C1 and C2) appear

at 24.8 ppm and 34.5 ppm, respectively. The methylene carbon of the ethyl group (C10) is

found at 60.4 ppm, shifted downfield due to its attachment to the electronegative oxygen

atom.

Furan Ring Carbons: The carbons of the furan ring resonate in the range of 105-156 ppm.

The carbon attached to the propionate chain (C4) is the most downfield of the furan carbons

at 155.9 ppm. The other furan carbons, C3, C5, and C6, appear at 141.0 ppm, 110.1 ppm,

and 105.2 ppm, respectively.
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Carbonyl Carbon: The carbonyl carbon (C7) of the ester group shows the most downfield

chemical shift at 172.5 ppm, which is characteristic for this functional group.

Conclusion
The ¹H and ¹³C NMR spectra of Ethyl 2-furanpropionate provide a clear and unambiguous

fingerprint for the molecule's structure. The chemical shifts, multiplicities, and coupling

constants are all consistent with the assigned structure. This detailed spectral analysis serves

as a valuable reference for the quality control and characterization of Ethyl 2-furanpropionate
in research and industrial settings.

To cite this document: BenchChem. [In-Depth NMR Spectral Analysis of Ethyl 2-
Furanpropionate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158936#ethyl-2-furanpropionate-1h-and-13c-nmr-
spectral-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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